molecular formula C21H25NO5 B13387582 3-N-Boc-3-(4-benzyloxyphenyl)propionic acid

3-N-Boc-3-(4-benzyloxyphenyl)propionic acid

Cat. No.: B13387582
M. Wt: 371.4 g/mol
InChI Key: MMCZTLOPEDASPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is an organic compound that features a benzyloxyphenyl group attached to a propionic acid backbone. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-3-(4-benzyloxyphenyl)propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxyphenyl moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-3-(4-benzyloxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzyloxyphenyl carboxylic acid.

    Reduction: 3-amino-3-(4-benzyloxyphenyl)propionic acid.

    Substitution: Various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-N-Boc-3-(4-benzyloxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-N-Boc-3-(4-methoxyphenyl)propionic acid
  • 3-N-Boc-3-(4-hydroxyphenyl)propionic acid
  • 3-N-Boc-3-(4-chlorophenyl)propionic acid

Uniqueness

3-N-Boc-3-(4-benzyloxyphenyl)propionic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific spatial arrangements and electronic characteristics.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-19(23)24)16-9-11-17(12-10-16)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

MMCZTLOPEDASPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.